molecular formula C12H16N2O2S B11775203 (2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid

(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid

Cat. No.: B11775203
M. Wt: 252.33 g/mol
InChI Key: UVBBPRJLXWJSHK-RRKGBCIJSA-N
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Description

(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid is a chiral compound with a thiazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with L-cysteine under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine-4-carboxylic acid.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-4-carboxylic acid.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(4-(Methylamino)phenyl)thiazolidine-4-carboxylic acid
  • (2R)-2-(4-(Ethylamino)phenyl)thiazolidine-4-carboxylic acid
  • (2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern and chiral center, which can influence its reactivity and biological activity. The presence of the dimethylamino group can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

(2R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C12H16N2O2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(7-17-11)12(15)16/h3-6,10-11,13H,7H2,1-2H3,(H,15,16)/t10?,11-/m1/s1

InChI Key

UVBBPRJLXWJSHK-RRKGBCIJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)[C@@H]2NC(CS2)C(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NC(CS2)C(=O)O

Origin of Product

United States

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